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Prothrombin precursor (13-29)

Cat. No.: B026846
CAS No.: 105931-25-7
M. Wt: 2052.2 g/mol
InChI Key: PKYMHAADCDTECT-HJPBRXGXSA-N
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Description

Contextualizing Prothrombin and its Precursor within the Hemostatic System

The process of blood coagulation, or hemostasis, is a vital physiological response to vascular injury, preventing excessive blood loss. At the heart of this intricate cascade of enzymatic reactions lies prothrombin, also known as coagulation factor II. thieme-connect.comfrontiersin.orgnih.gov Synthesized in the liver as an inactive zymogen, prothrombin circulates in the blood, ready to be converted into its active form, thrombin, at the site of injury. thieme-connect.comwikipedia.org This conversion is a critical step, catalyzed by the prothrombinase complex, which consists of activated factor X (FXa), activated factor V (FVa), calcium ions, and phospholipids (B1166683) on the surface of platelets. thieme-connect.comfrontiersin.orgnih.gov

Prothrombin is a multi-domain glycoprotein (B1211001) with a molecular weight of approximately 72,000 Da. wikipedia.org Its structure includes an N-terminal domain containing gamma-carboxyglutamic acid (Gla) residues, two kringle domains, and a C-terminal serine protease domain. wikipedia.org The activation of prothrombin to thrombin involves the proteolytic cleavage of the molecule, releasing the catalytic domain. wikipedia.org

Significance of Defined Peptide Sequences in Coagulation Factor Studies

The study of specific peptide sequences within coagulation factors has been instrumental in unraveling the molecular mechanisms that govern hemostasis. These short amino acid chains often represent critical functional sites, such as binding domains for other proteins, recognition sites for enzymes, or regions that undergo conformational changes upon activation. researchgate.netnih.govbohrium.com By isolating and studying these defined peptide sequences, researchers can gain detailed insights into the structure-function relationships of the parent protein without the complexity of the entire molecule. researchgate.net This approach has been widely used to investigate the roles of various domains in coagulation factors like factor IX, factor X, and protein C, shedding light on their activation, regulation, and interaction with other components of the coagulation cascade. researchgate.netbohrium.compnas.org

Historical Development of Prothrombin Precursor (13-29) as a Research Focus

The peptide sequence corresponding to amino acids 13-29 of the prothrombin precursor emerged as a significant area of research due to its involvement in the vitamin K-dependent carboxylation of prothrombin. This post-translational modification is essential for the biological activity of prothrombin, enabling it to bind calcium and interact with phospholipid membranes at the site of injury. wikipedia.org Early research focused on understanding the substrate requirements of the enzyme responsible for this modification, gamma-glutamyl carboxylase. Synthetic peptides corresponding to fragments of the prothrombin precursor, including the 13-29 sequence, were developed as tools to probe the mechanism of this crucial enzymatic reaction. nih.gov Over time, studies involving prothrombin fragment 1+2 (which includes the 13-29 region) have also become important in clinical settings as biomarkers for assessing the activation of the coagulation system and the risk of thrombosis. ijfmr.comnih.govresearchopenworld.comahajournals.orgnih.gov A peptide identical to amino acid residues 13-29 in descarboxyprothrombin was found to have a Km of 0.001 mM, indicating its potential as an effective substrate for vitamin K-dependent carboxylase. thieme-connect.com

Key Milestones in Prothrombin Research
Antiquity Initial theories on blood coagulation are proposed.
1801–1858 Physiologist Johannes Müller describes fibrin. wikipedia.org
1821–1902 Rudolf Virchow names fibrin's soluble precursor fibrinogen. wikipedia.org
1890 Paul Morawitz proposes the classical theory of coagulation, identifying four key factors, including prothrombin.
1959 Loeliger first describes prothrombin as a cofactor for a circulating anticoagulant. ijfmr.com
1970s The role of vitamin K in the gamma-carboxylation of prothrombin is elucidated.
1987 The synthesis of bovine prothrombin precursor 13-29 is achieved for studies of vitamin K-dependent carboxylase. nih.gov
Present Prothrombin fragments, including F1+2, are utilized as clinical markers for thrombotic risk. ijfmr.comnih.govresearchopenworld.comahajournals.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C84H130N24O32S2 B026846 Prothrombin precursor (13-29) CAS No. 105931-25-7

Properties

CAS No.

105931-25-7

Molecular Formula

C84H130N24O32S2

Molecular Weight

2052.2 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]pentanoyl]oxy-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-oxopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C84H130N24O32S2/c1-39(2)32-52(102-69(124)46(88)35-59(89)110)72(127)98-48(20-26-63(117)118)71(126)99-49(15-10-30-95-84(92)93)79(134)138-64(119)27-21-50(101-73(128)53(33-40(3)4)103-75(130)56(37-141)106-68(123)44(86)18-24-61(113)114)80(135)139-65(120)28-22-51(81(136)140-82(137)54(34-42-12-7-6-8-13-42)104-66(121)41(5)96-67(122)43(85)17-23-60(111)112)100-70(125)47(14-9-29-94-83(90)91)97-74(129)55(36-109)105-76(131)57(38-142)107-77(132)58-16-11-31-108(58)78(133)45(87)19-25-62(115)116/h6-8,12-13,36,39-41,43-58,141-142H,9-11,14-35,37-38,85-88H2,1-5H3,(H2,89,110)(H,96,122)(H,97,129)(H,98,127)(H,99,126)(H,100,125)(H,101,128)(H,102,124)(H,103,130)(H,104,121)(H,105,131)(H,106,123)(H,107,132)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H4,90,91,94)(H4,92,93,95)/t41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

InChI Key

PKYMHAADCDTECT-HJPBRXGXSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N

Other CAS No.

105931-25-7

Synonyms

prothrombin precursor (13-29)

Origin of Product

United States

Structural Biology and Conformational Dynamics of Prothrombin Precursor 13 29

Primary Amino Acid Sequence Analysis and Disulfide Bond Formation in Synthetic Peptides

The primary structure of the prothrombin precursor (13-29) is a 17-amino acid peptide. nih.gov In bovine prothrombin, the synthesis of this peptide has been accomplished through solid-phase methods, incorporating a disulfide bond. nih.gov The sequence contains cysteine residues that are crucial for forming a disulfide bridge, which in turn influences the peptide's conformation. nih.govannualreviews.org

The formation of this disulfide bond in synthetic peptides is a critical step, often achieved through the oxidation of protected thiol groups. nih.govnih.gov For the synthetic bovine prothrombin precursor (13-29), the disulfide bond was created by deprotecting the linear peptide with mercuric acetate (B1210297) in acetic acid, followed by oxidation with potassium ferricyanide. nih.gov The success of this cyclization to a monomeric disulfide is highly dependent on the solvent system, with aqueous environments being more favorable than organic solvents, which can lead to the formation of insoluble polymers. nih.gov The process of disulfide bond formation is a key area of study in peptide chemistry, with various methods developed to ensure the correct and efficient creation of these structural links. nih.govresearchgate.net

Table 1: Amino Acid Sequence of Bovine Prothrombin Precursor (13-29)

Position Amino Acid
13 Asparagine (Asn)
14 Leucine (Leu)
15 Glutamic acid (Glu)
16 Arginine (Arg)
17 Glutamic acid (Glu)
18 Cysteine (Cys)
19 Leucine (Leu)
20 Glutamic acid (Glu)
21 Glutamic acid (Glu)
22 Proline (Pro)
23 Cysteine (Cys)
24 Serine (Ser)
25 Arginine (Arg)
26 Glutamic acid (Glu)
27 Glutamic acid (Glu)
28 Alanine (Ala)
29 Phenylalanine (Phe)

Note: This table represents the amino acid sequence for the bovine prothrombin precursor fragment 13-29. The cysteine residues at positions 18 and 23 are involved in disulfide bond formation.

Integration within the Prothrombin Precursor Gla Domain and Kringle Regions

Prothrombin is a multi-domain protein composed of an N-terminal gamma-carboxyglutamic acid (Gla) domain (residues 1-46), two kringle domains (kringle-1, residues 65-143; and kringle-2, residues 170-248), and a C-terminal protease domain. tandfonline.comresearchgate.netnih.gov The prothrombin precursor (13-29) sequence is located within the Gla domain. annualreviews.org This domain is essential for the calcium-dependent binding of prothrombin to negatively charged phospholipid membranes, a critical step in its activation to thrombin. usbio.net

Conformational States and Interconversion of Prothrombin Precursor (e.g., "Closed" vs. "Open" Forms)

Prothrombin exists in a dynamic equilibrium between at least two major conformational states in solution: a "closed" and an "open" form. nih.govresearchgate.netosti.gov Under physiological conditions, the closed conformation is predominant, accounting for approximately 70-80% of the population. osti.govfrontiersin.org In the closed state, an intramolecular interaction occurs where kringle-1 collapses onto the protease domain, specifically involving an interaction between Tyr93 in kringle-1 and Trp547 in the protease domain. nih.govfrontiersin.org This conformation effectively shields the active site, preventing autoactivation. nih.govosti.gov

The open conformation, which makes up the remaining 20-30%, is more elongated and exposes the active site, making it more susceptible to proteolytic cleavage. nih.govosti.gov The interconversion between these two states is a key aspect of prothrombin's function and is influenced by the flexible linker regions. frontiersin.org The equilibrium between the open and closed forms provides a structural framework for understanding the mechanism of prothrombin activation by the prothrombinase complex. osti.gov The binding of prothrombin to the prothrombinase complex is thought to occur primarily in the closed form, with subsequent cleavage events promoting a transition to the open form. frontiersin.org

Molecular Determinants of Structural Flexibility and Stability

The structural flexibility of prothrombin is a defining characteristic and is largely determined by the three linker regions connecting its domains. tandfonline.compnas.org Luminescence resonance energy transfer studies have demonstrated that the linker between the two kringles (Lnk2) acts like a flexible spring, allowing for a range of conformations. pnas.org This flexibility enables prothrombin to sample different spatial arrangements of its domains. pnas.org

The stability of prothrombin is influenced by several factors, including post-translational modifications. The presence of N-glycosylations, particularly at position 373, increases the thermodynamic stability of the protein and provides protection against proteolysis without affecting its catalytic activity. frontiersin.org The intramolecular interactions that define the "closed" conformation also contribute to the stability of the zymogen in circulation by preventing its premature activation. nih.govfrontiersin.org Deletion of the flexible Lnk2 region has been shown to mimic the effect of cofactor Va, suggesting that this linker plays a crucial role in maintaining the inactive conformation of prothrombin. pnas.org

Analytical Approaches for Structural Characterization

A variety of biophysical techniques are employed to study the complex structure and dynamics of prothrombin and its fragments. nih.govnih.govpnas.orgosti.gov

Circular Dichroism Spectroscopy for Disulfide Bond Studies

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the secondary and tertiary structure of proteins and peptides. libretexts.orgmit.edu It is particularly useful for monitoring conformational changes and for studying disulfide bonds. nih.govlibretexts.org In the near-UV region (250-300 nm), CD spectra are sensitive to the environment of aromatic amino acids and disulfide bonds, providing information about the tertiary structure. libretexts.orgscispace.com

For the synthetic bovine prothrombin precursor (13-29), CD spectroscopy was instrumental in identifying the optimal experimental conditions for the closure of the disulfide bond. nih.gov By analyzing the CD spectra of the linear precursor in various solvent systems, researchers could determine the conditions that favored the formation of the desired monomeric disulfide over insoluble polymers. nih.gov The broad, weak signals from disulfide bonds in the near-UV spectrum can serve as a signature for their presence and can be used to monitor changes in their environment due to protein folding or interactions. scispace.comjascoinc.com

Small-Angle X-ray Scattering (SAXS) for Solution Conformation

SAXS has been used to directly visualize the different conformational states of prothrombin. osti.gov By comparing the SAXS data of wild-type prothrombin (predominantly in the closed form) with a mutant (Y93A) that is stabilized in the open form, researchers were able to document two distinct molecular envelopes that differ significantly in length by about 50 Å. osti.gov This provides direct evidence for the drastic structural differences between the open and closed conformations in solution. osti.gov SAXS data can be combined with high-resolution structural information from methods like X-ray crystallography and with computational modeling to generate more accurate atomic models of flexible proteins in solution. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool for elucidating the solution-state structure and dynamics of the prothrombin Gla domain. Unlike X-ray crystallography, which provides a static picture of the molecule in a crystalline state, NMR allows for the characterization of conformational equilibria and dynamics in a more physiologically relevant solution environment.

NMR studies have been instrumental in demonstrating the profound conformational changes the Gla domain undergoes upon binding calcium ions. wikipedia.org In the absence of calcium, the Gla domain is largely unstructured. However, upon the addition of Ca²⁺, it folds into a well-defined tertiary structure. wikipedia.org This folding is a prerequisite for its biological activity.

Heteronuclear NMR experiments on the homologous Gla domain of factor IX have provided insights that can be extrapolated to prothrombin. These studies revealed that the calcium-bound structure is significantly more ordered than the apo-state, with an increase in helical content. rcsb.org For the factor IX Gla domain, the backbone conformation from residues 12 to 47 shows a strong similarity to the crystal structure of the prothrombin Gla domain, with a root-mean-square deviation (RMSD) of approximately 1.3 Å. rcsb.org This suggests a conserved fold in this region across different Gla-containing proteins.

A combined NMR and X-ray crystallography study on the bovine prothrombin Gla domain specifically highlighted the role of residues within the 13-29 segment. researchgate.netrcsb.org It was determined that Gla residues 17 and 21 are fixed elements of the folded domain and are directly involved in binding the head group of lysophosphatidylserine (B10771985), a key component of platelet membranes. researchgate.netrcsb.orgrcsb.org This interaction is crucial for anchoring prothrombin to the cell surface.

Table 1: NMR-Derived Conformational Features of the Prothrombin Gla Domain

FeatureObservationSignificanceReference(s)
Calcium-Induced Folding The Gla domain transitions from a disordered state to a structured conformation upon Ca²⁺ binding.Essential for creating the correct orientation for membrane binding and subsequent activation. wikipedia.org
Homology to Factor IX Gla Domain The backbone conformation of residues 12-47 is highly similar to that of the factor IX Gla domain.Suggests a conserved structural and functional paradigm for Gla domains. rcsb.org
Role of Gla 17 and Gla 21 These residues are integral to the binding of the lysophosphatidylserine head group.Demonstrates the direct involvement of the 13-29 region in phospholipid membrane interaction. researchgate.netrcsb.orgrcsb.org
Solution Dynamics NMR studies have characterized the flexibility of different regions of the Gla domain in solution.Provides a dynamic view of the conformational landscape of the domain. nih.gov

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography has provided high-resolution snapshots of the prothrombin Gla domain, primarily as part of the larger "fragment 1," which also includes the kringle-1 domain. nih.govresearchgate.netnih.gov These studies have been fundamental in visualizing the three-dimensional arrangement of atoms and understanding the structural basis of the Gla domain's function.

The crystal structure of bovine prothrombin fragment 1 has been solved to high resolution, revealing important details about the Gla domain. nih.gov However, a notable finding in some of these structures is that the N-terminal portion of the Gla domain, specifically residues 1-35, can be disordered. nih.gov This suggests a degree of intrinsic flexibility in this region, even in the crystalline state.

A key breakthrough was the determination of the crystal structure of the bovine prothrombin Gla domain in complex with calcium ions and lysophosphatidylserine. rcsb.org This structure provided a detailed view of the interactions that mediate membrane binding. It confirmed that the serine head group of the phospholipid binds to calcium ions that are chelated by Gla residues, including Gla17 and Gla21. rcsb.org This provides a structural basis for the specificity of the interaction.

The folding of the Gla domain, as revealed by crystallography, is characterized by a combination of secondary structure elements, including α-helices and β-sheets, which are stabilized by disulfide bonds and calcium bridges. acs.org The arrangement of the γ-carboxyglutamate residues creates a highly electronegative surface that is essential for coordinating multiple calcium ions. acs.org

Table 2: X-ray Crystallography Data for Bovine Prothrombin Fragment 1

PDB IDResolution (Å)Key Findings Related to Gla DomainReference(s)
1NL2 2.30Structure in complex with calcium and lysophosphatidylserine, showing the binding pocket. Gla17 and Gla21 are key for binding the serine head group. rcsb.org
1NL1 1.90High-resolution structure of the calcium-bound form, detailing the coordination of calcium ions. rcsb.org
Not specified 2.25Refined structure where the first 35 residues of the Gla domain were found to be disordered. nih.gov
Not specified 2.8Revealed a well-defined folded structure for the Gla domain in the presence of Ca²⁺, with 25% α-helix and 40% β-structure. acs.org

Biosynthesis and Post Translational Modifications Governing Prothrombin Precursor Processing

Overview of Prothrombin Precursor Biosynthesis Pathway in Hepatic Cells

Prothrombin is synthesized in hepatic cells as a larger precursor protein. grafiati.comannualreviews.org This precursor undergoes a series of modifications primarily within the endoplasmic reticulum (ER). nih.govannualreviews.org The initial translated product contains a signal peptide that directs it into the ER, followed by a propeptide region, and the mature prothrombin sequence. annualreviews.organnualreviews.org The signal peptide is cleaved off upon entry into the ER. annualreviews.org Subsequent crucial modifications, including vitamin K-dependent gamma-carboxylation and glycosylation, occur within this organelle. annualreviews.orgnih.gov Following these modifications, the propeptide is cleaved in the Golgi apparatus before the mature, functional prothrombin is secreted into the bloodstream. annualreviews.orgnih.gov

Vitamin K-Dependent Gamma-Carboxylation of Glutamic Acid Residues

A hallmark of prothrombin biosynthesis is the vitamin K-dependent gamma-carboxylation of specific glutamic acid (Glu) residues located in the N-terminal region of the precursor. annualreviews.orgthieme-connect.com This modification is essential for the calcium-binding capacity of prothrombin, which is a prerequisite for its biological activity. grafiati.com The enzyme responsible for this reaction is the vitamin K-dependent gamma-glutamyl carboxylase (GGCX). grafiati.comannualreviews.org In the absence of vitamin K or in the presence of its antagonists like warfarin, this carboxylation is inhibited, leading to the production of under-carboxylated or non-carboxylated, inactive prothrombin. grafiati.com

Enzymatic Mechanism of Vitamin K-Dependent Carboxylase Activity

The gamma-glutamyl carboxylase, an integral membrane protein of the endoplasmic reticulum, catalyzes the addition of a carboxyl group to the gamma-carbon of specific glutamic acid residues. nih.gov This reaction requires reduced vitamin K (vitamin KH2), molecular oxygen, and carbon dioxide. nih.gov The binding of a glutamate-containing substrate is thought to activate the carboxylase. The propeptide region of the prothrombin precursor plays a critical role in recognizing and binding to the carboxylase, thereby directing the carboxylation of the adjacent glutamic acid-rich domain.

Substrate Specificity of Prothrombin Precursor (13-29) for Carboxylase Activity

The vitamin K-dependent carboxylase exhibits specificity for its substrates. While short synthetic peptides are generally poor substrates, the peptide corresponding to residues 13-29 of the prothrombin precursor has been a subject of study. One report indicated that a peptide digest product corresponding to prothrombin precursor residues 13-29, which contains six glutamic acid residues, was a good substrate. However, a separate study synthesizing bovine prothrombin precursor 13-29 found it to be a less effective substrate compared to the standard, Boc-Glu-Glu-Leu-OMe, at millimolar concentrations. It has been suggested that longer peptides with multiple glutamic acid sequences or significant secondary structures are better substrates. Decarboxylated full-length proteins, such as decarboxylated bone Gla protein and the decarboxylated peptide corresponding to prothrombin residues 13-29, have been shown to be excellent substrates for the gamma-carboxylase.

Kinetic Parameters (e.g., K_m) for Synthetic Peptide Carboxylation

The Michaelis constant (K_m), a measure of the affinity of an enzyme for its substrate, has been determined for various synthetic peptides in studies of vitamin K-dependent carboxylation. There is conflicting data regarding the K_m value for the synthetic peptide corresponding to prothrombin precursor (13-29).

SubstrateReported K_mSource
Peptide corresponding to prothrombin precursor residues 13-29~1 µM
Synthetic bovine prothrombin precursor 13-29 (PTP 13-29)> 1 mM
Propeptide-containing synthetic peptide (prothrombin residues -18 to +10)2-5 µM
Propeptide-containing synthetic peptide (prothrombin residues -18 to +36)2-5 µM
Decarboxylated peptide corresponding to prothrombin residues 13-29100- to 1000-fold lower than FLEEL

This table presents a summary of reported kinetic parameters for various synthetic peptides related to prothrombin carboxylation. The significant discrepancy in the K_m value for the prothrombin precursor (13-29) peptide highlights the complexity of in vitro carboxylation studies and may reflect differences in experimental conditions or the specific peptide sequences and structures used.

Proteolytic Processing of Signal and Propeptide Domains

Following synthesis and post-translational modifications in the endoplasmic reticulum, the prothrombin precursor moves to the Golgi apparatus for further processing. annualreviews.orgnih.gov The initial signal peptide is cleaved by a signal peptidase upon translocation into the ER. annualreviews.org The propeptide, which is essential for directing gamma-carboxylation, is subsequently cleaved from the N-terminus of the mature protein. nih.gov This proteolytic removal of the propeptide is a critical step in the formation of functional prothrombin and is thought to occur in the trans-Golgi compartment. annualreviews.org

Cleavage by Signal Peptidase

The journey of the nascent prothrombin polypeptide begins with its entry into the secretory pathway, a process directed by an N-terminal signal peptide, or pre-segment. annualreviews.org This sequence guides the translating ribosome to the membrane of the rough endoplasmic reticulum (RER) and facilitates the translocation of the polypeptide into the RER lumen.

Once inside the RER, this signal peptide is proteolytically removed by a membrane-bound enzyme complex called signal peptidase. annualreviews.orgcore.ac.uk This cleavage event is one of the earliest processing steps, converting pre-proprothrombin into proprothrombin. The signal peptidase recognizes specific amino acid sequences, typically cleaving after small, uncharged residues at the -1 position relative to the cleavage site. nih.gov Following this cleavage, the prothrombin precursor, now stripped of its signal sequence, is ready for subsequent modifications within the ER. annualreviews.org

Role of the Pro-segment in Post-translational Processing and Secretion

After the removal of the signal peptide, the resulting proprothrombin contains a pro-segment or propeptide at its N-terminus. annualreviews.org This domain, which encompasses residues 13-29, plays a pivotal role in ensuring the correct post-translational modification of prothrombin, particularly the vitamin K-dependent gamma-carboxylation of specific glutamic acid (Glu) residues. nih.govnih.gov

The propeptide acts as a recognition site, tethering the prothrombin precursor to the vitamin K-dependent carboxylase, an integral membrane protein of the ER. nih.govcore.ac.uk This enzyme catalyzes the conversion of the first 10-12 Glu residues in the N-terminal region of the protein to gamma-carboxyglutamic acid (Gla). annualreviews.orgresearchgate.net This carboxylation is a crucial modification, as the Gla residues are essential for the calcium-binding ability of prothrombin, which in turn is necessary for its interaction with phospholipid membranes and subsequent activation to thrombin. nih.govkarger.com Studies have shown that the peptide corresponding to residues 13-29 of the descarboxyprothrombin precursor is a substrate for this carboxylase. annualreviews.orgthieme-connect.com

The entire process of gamma-carboxylation occurs within the endoplasmic reticulum, preceding the cleavage of the propeptide. nih.gov The propeptide remains attached as the precursor moves from the ER to the Golgi apparatus. The final removal of the propeptide is a later event, occurring in the trans-Golgi network by an endoproteinase, likely furin. nih.gov This final cleavage step is coincident with the maturation of the Gla region, allowing the protein to adopt its final, calcium-dependent conformation required for biological activity. nih.gov The presence of the propeptide is thus essential not only for directing carboxylation but also for ensuring the proper folding and subsequent secretion of the functional zymogen from the liver cells. nih.govnih.gov

Table 1: Functions of the Prothrombin Pro-segment

Function Location Significance References
Directs Gamma-Carboxylation Endoplasmic Reticulum Serves as the recognition site for vitamin K-dependent carboxylase, ensuring the conversion of Glu to Gla residues. nih.govcore.ac.uknih.gov
Facilitates Protein Folding Endoplasmic Reticulum / Golgi Prevents premature folding into the final Ca²⁺-dependent conformation until carboxylation is complete and the propeptide is cleaved. nih.gov
Guides Secretion Secretory Pathway Essential for the proper processing and trafficking of the precursor through the ER and Golgi for eventual secretion into the bloodstream. nih.govnih.gov

| Substrate for Carboxylase | Endoplasmic Reticulum | The region including residues 13-29 is specifically recognized and acted upon by the carboxylase enzyme. | annualreviews.orgthieme-connect.comnih.gov |

Other Post-Translational Modifications Affecting Prothrombin Precursor Stability and Function (e.g., N-glycosylation)

Beyond signal peptide cleavage and gamma-carboxylation, the prothrombin precursor undergoes other important post-translational modifications, most notably N-linked glycosylation. nih.govresearchgate.net This process involves the attachment of oligosaccharide chains (glycans) to specific asparagine (Asn) residues within the polypeptide chain. mdpi.com

N-glycosylation is a crucial modification for the intracellular stability and proper folding of the prothrombin precursor within the endoplasmic reticulum. nih.gov Studies have shown that the absence of these glycans can lead to the degradation of the precursor protein. nih.gov The folding of glycosylated proteins is often assisted by chaperones within the ER, such as calnexin, which recognizes the attached glycans and helps the protein achieve its correct three-dimensional structure. nih.gov

Table 2: Identified N-glycosylation Sites in Prothrombin

Prothrombin Species Glycosylation Sites (Residue Number) Location in Protein Domain References
Human Prothrombin Asn78, Asn101 (or Asn143), Asn373 Kringle-1, Kringle-1, Serine Protease Domain oncohemakey.com

Table 3: Compound Names Mentioned

Compound Name
Prothrombin (Factor II)
Prothrombin precursor (13-29)
Pre-proprothrombin
Proprothrombin
Thrombin (Factor IIa)
Signal Peptidase
Vitamin K
Vitamin K-dependent carboxylase
Gamma-carboxyglutamic acid (Gla)
Glutamic acid (Glu)
Calcium
Furin
Calnexin
Asparagine (Asn)

Enzymology and Molecular Interactions of Prothrombin Precursor 13 29

Prothrombin Precursor (13-29) as a Research Substrate for Vitamin K-Dependent Carboxylase Studies

The peptide sequence corresponding to residues 13-29 of the prothrombin precursor has been synthesized and utilized as a substrate in scientific investigations of vitamin K-dependent carboxylase. nih.gov This enzyme, crucial for the post-translational modification of several blood coagulation factors, catalyzes the conversion of specific glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla). nih.gov The synthesis of bovine prothrombin precursor 13-29 (PTP 13-29) has been accomplished through solid-phase synthesis of the linear peptide, followed by cyclization to form a monomeric disulfide bond. nih.gov

This synthetic peptide serves as a tool to explore the substrate specificity and enzymatic mechanism of vitamin K-dependent carboxylase. nih.govannualreviews.org Studies have demonstrated that after the Gla residues are chemically converted back to Glu residues by decarboxylation, the resulting polypeptide becomes an excellent substrate for the γ-carboxylase. annualreviews.org This indicates that the primary structure of this region contains key recognition elements for the enzyme. The propeptide region of vitamin K-dependent proteins is known to play a dominant role in recognizing the glutamate-containing substrate for the carboxylase. pnas.orgnih.gov However, the ability of the decarboxylated 13-29 peptide to act as a potent substrate, even without the propeptide, provides strong evidence for the importance of structures within the Gla domain itself for enzyme binding. annualreviews.org

Comparative Analysis of Carboxylation Efficiency with Standard Substrates

The carboxylation efficiency of synthetic prothrombin precursor (13-29) has been compared to standard small peptide substrates used in carboxylase assays. Research indicates that neither the linear nor the cyclic form of the synthetic 17-amino acid peptide PTP 13-29 is carboxylated as effectively as the standard substrate, Boc-Glu-Glu-Leu-OMe, at millimolar concentrations. nih.gov The estimated Michaelis constant (Km) for synthetic PTP 13-29 is greater than 1 mM, suggesting a relatively low affinity for the carboxylase enzyme. nih.gov This finding contrasts with some earlier reports that had suggested it was an unusually effective substrate. nih.gov

In contrast, when the native prothrombin 13-29 peptide is decarboxylated (converting Gla back to Glu), its efficiency as a substrate increases dramatically. annualreviews.org For these decarboxylated polypeptides, the Km values are 100- to 1000-fold lower than for the widely used synthetic peptide substrate Phe-Leu-Glu-Glu-Leu (FLEEL). annualreviews.org This highlights a significant difference in enzyme recognition between a short, purely synthetic peptide and a larger, modified natural sequence.

SubstrateKm ValueCarboxylation Efficiency
Synthetic Prothrombin Precursor (13-29)> 1 mM nih.govLow nih.gov
Boc-Glu-Glu-Leu-OMeNot specified, used as standardHigher than synthetic PTP (13-29) nih.gov
Decarboxylated Prothrombin (13-29)100- to 1000-fold lower than FLEEL annualreviews.orgHigh annualreviews.org
Phe-Leu-Glu-Glu-Val/Ile (Pentapeptides)~3 mMLow, but recognized by the enzyme karger.com

Interactions with Components of the Prothrombinase Enzyme Complex (Factor Xa, Factor Va, Phospholipids (B1166683), Calcium Ions)

The activation of prothrombin to thrombin is catalyzed by the prothrombinase complex, which is composed of the enzyme Factor Xa, the cofactor Factor Va, negatively charged phospholipids, and calcium ions. nih.govwikipedia.org This complex assembles on membrane surfaces, such as those of activated platelets, to efficiently convert prothrombin. nih.govnih.gov The prothrombinase complex increases the rate of prothrombin activation by approximately 300,000-fold compared to Factor Xa alone. wikipedia.org Factor Va plays a crucial role by enhancing the affinity of Factor Xa for the membrane and increasing the catalytic rate (kcat) of Factor Xa for prothrombin. wikipedia.org The N-terminal Gla domain of prothrombin, which contains the gamma-carboxyglutamic acid residues, is essential for binding calcium ions and anchoring the protein to the phospholipid membrane surface where the prothrombinase complex is assembled. wikipedia.org

Prothrombin contains two Kringle domains, which are autonomous structural domains stabilized by three disulfide linkages. wikipedia.orggrantome.com These domains are critical for mediating protein-protein interactions within the blood coagulation cascade. wikipedia.orgnih.gov Both Kringle 1 and Kringle 2 domains of prothrombin are believed to play a role in the recognition of prothrombin as a substrate for the prothrombinase complex. grantome.com

Research has shown that both the Kringle 1 and Kringle 2 fragments can directly bind to Factor Va. nih.gov Fluorescence polarization experiments demonstrated that prothrombin, as well as isolated Kringle 1 and Kringle 2 fragments, bind to Factor Va with dissociation constants (Kd) in the low micromolar range. nih.gov Furthermore, both Kringle domains individually inhibit the activity of the prothrombinase complex, suggesting they are directly involved in the interaction with Factor Va during the assembly of the complex. nih.gov These interactions are crucial for the efficient, cofactor-dependent activation of the prothrombin zymogen. pnas.org

Interacting MoleculeBinding PartnerDissociation Constant (Kd)
ProthrombinFactor Va1.9 +/- 0.1 µM nih.gov
Kringle 1 FragmentFactor Va2.3 +/- 0.1 µM nih.gov
Kringle 2 FragmentFactor Va2.0 +/- 0.4 µM nih.gov

The conversion of prothrombin to thrombin by the prothrombinase complex involves two proteolytic cleavages at Arg271 and Arg320. wikipedia.orgfrontiersin.org This activation can proceed through two distinct intermediates depending on the initial cleavage site: meizothrombin or prethrombin-2. frontiersin.orgnih.govresearchgate.net

Meizothrombin Pathway : This pathway is initiated by cleavage at Arg320. nih.govresearchgate.net The resulting intermediate, meizothrombin, is enzymatically active. researchgate.net A subsequent cleavage at Arg271 releases fragment 1.2 and yields the final product, α-thrombin. nih.gov This pathway is favored when the prothrombinase complex is assembled on synthetic phospholipid vesicles. nih.govnih.gov Recent studies suggest that the "closed" conformation of prothrombin is preferentially cleaved at Arg320 to form meizothrombin. frontiersin.orgfrontiersin.org

Prethrombin-2 Pathway : This pathway begins with an initial cleavage at Arg271, which generates an inactive intermediate called prethrombin-2, non-covalently associated with fragment 1.2. nih.govresearchgate.net The subsequent cleavage at Arg320 converts prethrombin-2 into active α-thrombin. researchgate.net The prethrombin-2 pathway is the predominant mechanism when prothrombinase is assembled on the surface of activated platelets. nih.gov The "open" conformation of prothrombin is thought to be the substrate for this pathway, leading to the generation of prethrombin-2. frontiersin.orgfrontiersin.org

The presence of the cofactor Factor Va is critical in directing the activation through the meizothrombin pathway, whereas Factor Xa alone on a membrane surface tends to follow the prethrombin-2 pathway. researchgate.netresearchgate.net

Proexosite I Binding and Allosteric Modulation of Prothrombin Activation

Thrombin, the activated form of prothrombin, possesses specific substrate recognition sites known as exosites. nih.gov Exosite I is crucial for binding substrates like fibrinogen and cofactors such as thrombomodulin. nih.gov During prothrombin activation, the precursor form of this site, termed proexosite I, becomes activated. nih.gov

The cleavage at Arg320, which generates the active intermediate meizothrombin, is the key step that activates proexosite I. nih.gov This activation is linked to allosteric regulation by sodium ions (Na+). While the zymogen forms (prothrombin, prethrombin-2) show no significant linkage between proexosite I and Na+ binding, the generation of meizothrombin induces this allosteric communication. nih.gov The binding of Na+ enhances the affinity of meizothrombin for exosite I-directed ligands, such as hirudin fragments, by 8- to 10-fold. nih.gov This Na+-induced allosteric transition is believed to regulate the distinct substrate specificity of meizothrombin and may accelerate the final step of thrombin formation from the meizothrombin intermediate. nih.gov

Interactions with Other Molecular Partners (e.g., Receptor for Advanced Glycation End Products (RAGE))

Beyond the coagulation cascade, prothrombin has been identified as a binding partner for the Receptor for Advanced Glycation End Products (RAGE). nih.gov RAGE is a multi-ligand receptor of the immunoglobulin superfamily implicated in inflammation and oxidative stress-based diseases. nih.govmdpi.com

Using mass spectrometry to analyze proteins from human plasma that bind to the RAGE VC1 domain, prothrombin was identified as the most abundant interactor among several proteins containing a γ-carboxyl glutamic acid (Gla) domain. nih.gov The interaction between prothrombin and RAGE is direct, and further experiments have confirmed that the Gla domain of prothrombin is critical for this binding. nih.govresearchgate.net Prothrombin that has had its Gla domain removed (PT des-Gla) fails to bind to soluble RAGE, confirming the domain's importance. nih.gov The presence of the RAGE VC1 domain was also shown to delay plasma clotting time in a dose-dependent manner, suggesting that this interaction may be involved in modulating blood coagulation, potentially under conditions of lung injury where RAGE expression is high. nih.gov

Methodologies for Studying Prothrombin Precursor 13 29

Synthetic Methodologies for Peptide Analogs (e.g., Solid-Phase Peptide Synthesis)

The primary method for producing prothrombin precursor (13-29) and its analogs for research purposes is solid-phase peptide synthesis (SPPS). This technique allows for the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.

The synthesis of the 17-amino acid sequence of bovine prothrombin precursor (13-29) has been successfully achieved using SPPS. nih.gov In a typical procedure, the linear peptide is first assembled on the resin. For prothrombin precursor (13-29), which contains a disulfide bridge between cysteine residues, a crucial subsequent step is cyclization. This is often accomplished by first synthesizing the linear peptide with protecting groups on the cysteine side chains, such as acetamidomethyl (Acm). nih.gov Following cleavage from the resin, these protecting groups are removed, and the disulfide bond is formed through oxidation. For instance, mercuric acetate (B1210297) in acetic acid can be used for deprotection, followed by oxidation with potassium ferricyanide to facilitate the cyclization into a monomeric disulfide. nih.gov

SPPS has also been instrumental in creating a wide array of peptide analogs to probe the substrate specificity of the vitamin K-dependent carboxylase. For example, analogs of the prothrombin precursor sequence 5-9, Phe-Leu-Glu-Glu-Leu, have been synthesized to study how changes in peptide length, amino acid chirality, and side-chain structure affect carboxylation. nih.gov These studies have shown that modifying the peptide backbone or the distance of the carboxyl group from the chain can significantly impact its effectiveness as a substrate. nih.gov The flexibility of SPPS allows researchers to systematically alter the peptide sequence, producing a library of analogs for detailed structure-activity relationship studies. nih.govwisc.edu

Table 1: Key Steps in Solid-Phase Synthesis of Prothrombin Precursor (13-29)

StepDescription
Resin Preparation A solid support resin is prepared and functionalized for peptide attachment.
Amino Acid Coupling Protected amino acids are sequentially coupled to the growing peptide chain.
Deprotection The protecting group on the N-terminus is removed after each coupling step.
Cleavage The completed linear peptide is cleaved from the resin support.
Side-Chain Deprotection Protecting groups on amino acid side chains (e.g., on cysteine) are removed.
Cyclization/Oxidation The peptide is subjected to conditions that promote the formation of the disulfide bond.
Purification The final cyclic peptide is purified, typically using chromatography techniques.

Biochemical Assays for Enzyme Activity and Substrate Specificity

Biochemical assays are fundamental to understanding the function of prothrombin precursor (13-29) as a substrate for γ-glutamyl carboxylase (GGCX), the enzyme responsible for the vitamin K-dependent carboxylation of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla). researchgate.netwikipedia.org

The most common assay to measure carboxylase activity involves monitoring the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into the peptide substrate. nih.gov In this assay, a reaction mixture is prepared containing the enzyme source (often rat liver microsomes), the peptide substrate (e.g., synthetic prothrombin precursor 13-29), vitamin K hydroquinone, and ¹⁴C-labeled bicarbonate. researchgate.netmaastrichtuniversity.nl The reaction's product, the carboxylated peptide, is then separated and the incorporated radioactivity is quantified to determine the rate of the enzymatic reaction.

These assays have been crucial in determining the substrate specificity of GGCX. Studies have compared the carboxylation efficiency of various synthetic peptides. For instance, the pentapeptide Phe-Leu-Glu-Glu-Val has been used as a model substrate. researchgate.net Research has demonstrated that while shorter peptides like Boc-Glu-Glu-Leu-OMe can be carboxylated, the peptide corresponding to residues 13-29 of prothrombin is a particularly effective substrate, exhibiting a much lower Michaelis constant (Km), indicating a higher affinity for the enzyme. annualreviews.orgthieme-connect.com However, some studies have found that the synthetic linear or cyclic prothrombin precursor (13-29) was not carboxylated as efficiently as the standard Boc-Glu-Glu-Leu-OMe at millimolar concentrations, suggesting its Km is greater than 1 mM. nih.gov This highlights the complexity of substrate recognition by the carboxylase.

Assays have also revealed that the enzyme specifically carboxylates L-glutamic acid residues and not D-glutamic acid, glutamine, or other similar amino acids. nih.gov The presence of hydrophobic residues at the N-terminus can also enhance substrate activity. nih.gov

Table 2: Comparison of Substrate Efficiency for γ-Glutamyl Carboxylase

SubstrateReported Km (approximate)Relative Efficiency
Phe-Leu-Glu-Glu-Leu (and analogs)Millimolar (mM) range nih.govannualreviews.orgLow to Moderate
Decarboxylated Prothrombin (13-29)Micromolar (µM) range (0.001 mM) thieme-connect.comHigh
Boc-Glu-Glu-Leu-OMeMillimolar (mM) range nih.govModerate

Advanced Biophysical Techniques for Ligand-Binding and Conformational Analysis

A suite of advanced biophysical techniques is employed to provide deeper insights into the molecular interactions and structural characteristics of prothrombin precursor (13-29) and its binding partners.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of biomolecular interactions. nih.govnih.gov In the context of prothrombin, SPR can be used to measure the binding kinetics (association and dissociation rates) and affinity between prothrombin fragments and other proteins, such as the components of the prothrombinase complex or specific aptamers. nih.govpnas.org The method involves immobilizing one molecule (the ligand, e.g., an aptamer) on a sensor chip and flowing a solution containing the other molecule (the analyte, e.g., a prothrombin fragment) over the surface. uchile.clacs.org Binding is detected as a change in the refractive index at the sensor surface. nih.gov

A more advanced application is nanogel-based SPR (nSPR). This method can enhance sensitivity and provide a more solution-like environment for interactions. For example, nanogels functionalized with a specific receptor can be used to detect the binding of its target, such as α-thrombin, by observing changes in the nanogel's refractive index upon binding. researchgate.net This approach could be adapted to study the binding of prothrombin precursor (13-29) to the carboxylase enzyme or other regulatory factors.

MicroScale Thermophoresis (MST) is a technique that measures biomolecular interactions in solution by detecting changes in the thermophoretic movement of molecules in a microscopic temperature gradient. nih.govharvard.eduresearchgate.net Thermophoresis, the directed motion of molecules in a temperature gradient, is sensitive to changes in size, charge, and hydration shell of a molecule. nih.gove-century.us When a ligand binds to a fluorescently labeled target molecule, these properties are altered, leading to a change in its movement, which is used to quantify the binding affinity (Kd). nih.govresearchgate.net

MST is highly versatile, requires low sample consumption, and can be performed in complex biological liquids. nih.govnih.gov This makes it well-suited for studying the interaction between prothrombin precursor (13-29) and the γ-glutamyl carboxylase, even in crude cell lysates. It can determine binding affinities ranging from picomolar to millimolar, providing precise quantification of the interaction strength. researchgate.net

Isothermal Titration Calorimetry (ITC) and various spectroscopic methods are used to study the thermodynamics and conformational changes associated with binding events.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov By titrating a ligand into a solution containing a protein (or vice versa), ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding between prothrombin precursor (13-29) and its interacting partners, such as aptamers or enzymes. nih.gov

Spectroscopic techniques like Circular Dichroism (CD) and Fluorescence Spectroscopy are used to probe the conformation of peptides and proteins. biorxiv.orgnih.gov

Circular Dichroism (CD) is sensitive to the secondary structure of a peptide. biorxiv.org It can be used to determine if the prothrombin precursor (13-29) peptide adopts a specific conformation (e.g., alpha-helix, beta-sheet) in solution and whether this conformation changes upon binding to a ligand or enzyme. nih.gov

Fluorescence Spectroscopy can be used to monitor conformational changes that occur upon binding. nih.gov Changes in the fluorescence emission of intrinsic fluorophores (like tryptophan) or extrinsic fluorescent probes attached to the peptide can provide information about the local environment and structural rearrangements during the interaction.

These techniques have been used to study the interaction between thrombin and aptamers, revealing conformational changes in the aptamer upon protein binding. nih.govbiorxiv.org Similar approaches can be applied to investigate the conformational dynamics of prothrombin precursor (13-29) during its interaction with the carboxylase.

Molecular Modeling and Computational Simulations of Peptide-Protein Interactions

Molecular modeling and computational simulations provide atomic-level insights into the interaction between prothrombin precursor (13-29) and its binding partners, complementing experimental data.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of biomolecules over time. nih.gov These simulations can model the binding process of the prothrombin precursor peptide to the active site of γ-glutamyl carboxylase, revealing the key amino acid residues involved in the interaction and the conformational changes that occur in both the peptide and the enzyme. mdpi.com For example, simulations have been used to investigate the interaction of thrombin and its precursor, prethrombin-2, with binding aptamers, identifying critical loops and motions that determine binding affinity. nih.gov

Protein-protein docking algorithms can predict the three-dimensional structure of the complex formed between the prothrombin precursor (13-29) peptide and the carboxylase enzyme. nih.gov These models are crucial for understanding the structural basis of substrate recognition. Models of the larger prothrombin molecule interacting with the prothrombinase complex have been proposed, suggesting how the zymogen binds and is positioned for cleavage. nih.govfrontiersin.org This type of computational approach can be scaled down to focus specifically on the 13-29 region's interaction with the carboxylase, helping to rationalize experimental findings from biochemical and biophysical assays and to guide the design of new peptide analogs with enhanced or inhibitory properties.

Comparative and Evolutionary Perspectives of Prothrombin Precursor Domains

Cross-Species Homology of Prothrombin Precursor Sequences

The amino acid sequence of prothrombin is highly conserved across vertebrates, indicating a strong evolutionary pressure to maintain its critical function in hemostasis. researchgate.net This conservation is not uniform across the entire length of the protein. While the catalytic domain exhibits significant homology, regions like the Kringle domains show more diversity. For instance, the Kringle domain of prothrombin between rat and human shares only about 69% amino acid sequence identity. pnas.org

The N-terminal region of the mature protein, which includes residues 13-29, is part of the Gla domain. This region is critical for the protein's function and its proper post-translational modification. Analysis of this specific peptide sequence across different species reveals a high degree of conservation, particularly in the glutamic acid (Glu) residues that are targets for gamma-carboxylation.

Below is a comparative alignment of the prothrombin precursor (13-29) sequence from various vertebrate species.

SpeciesSequence (Residues 13-29)UniProt Accession
Human (Homo sapiens)VRKG NVERE ECSVE EVCP00734
Bovine (Bos taurus)VREG NVERE GCSVE EVCP00735
Mouse (Mus musculus)VRKG NVERE ECSVE EVCP19221
Rat (Rattus norvegicus)VRKG NVERE GCSVE EVCP08731
Chicken (Gallus gallus)IRDG NVEKE GCSVE EVCP00736

Evolution of Vitamin K-Dependent Protein Carboxylation Systems

The function of prothrombin and other vitamin K-dependent (VKD) proteins is critically reliant on a specialized post-translational modification: the gamma-carboxylation of specific glutamic acid residues to form gamma-carboxyglutamic acid (Gla). biorxiv.org This reaction is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), an integral membrane protein found in the endoplasmic reticulum. biorxiv.orgacs.org The evolutionary persistence of this complex system highlights its fundamental importance in biological processes, primarily blood coagulation.

The carboxylation system is highly conserved and consists of several key components:

Gamma-Glutamyl Carboxylase (GGCX) : The central enzyme that catalyzes the addition of a carboxyl group to the gamma-carbon of glutamate (B1630785) residues. biorxiv.orgacs.org

Vitamin K Hydroquinone (KH2) : A reduced form of vitamin K that acts as a necessary cofactor, providing the energy for the carboxylation reaction. biorxiv.orgebi.ac.uk

Propeptide Recognition : VKD protein substrates are recognized by GGCX through an 18-amino acid N-terminal region called the propeptide. nih.gov This propeptide binds tightly to GGCX, initiating a structural rearrangement that positions the adjacent Gla domain at the enzyme's active site for processive carboxylation. acs.orgebi.ac.uknih.gov

The evolution of this system appears to be tightly linked to the emergence of vertebrate hemostasis. The propeptide-GGCX interaction is a cornerstone of this system's specificity and efficiency. Cryo-electron microscopy studies have revealed that GGCX recognizes substrate proteins through "knob-and-hole" interactions with their propeptides, which triggers a conformational change that activates the enzyme. ebi.ac.uk

The peptide corresponding to residues 13-29 of the prothrombin precursor has been shown to be an excellent substrate for GGCX, particularly after its native Gla residues are experimentally converted back to glutamic acid. annualreviews.org This indicates that this specific sequence contains crucial information recognized by the carboxylase, a feature that has been conserved through evolution to ensure the proper functioning of prothrombin.

Structural Conservation of Kringle Domains and Gla Domain Across Coagulation Factors

The modular architecture of coagulation factors, including prothrombin, is a product of evolution assembling various domains to create multifaceted proteins. The Kringle and Gla domains are prime examples of such conserved structural modules.

Gla Domains: The gamma-carboxyglutamic acid (Gla) domain is the hallmark of all vitamin K-dependent proteins. oncohemakey.com It is an N-terminal domain responsible for the high-affinity, calcium-dependent binding of these proteins to negatively charged phospholipid membranes, such as those exposed on activated platelets. wikipedia.orgsemanticscholar.org This membrane anchoring is essential for the assembly of coagulation complexes and the amplification of the clotting cascade. wikipedia.org

The three-dimensional structure of the Gla domain is highly conserved. The binding of calcium ions induces a critical conformational change, causing the domain to fold properly and expose a cluster of N-terminal hydrophobic residues. wikipedia.org This hydrophobic patch then mediates the interaction with the cell membrane. wikipedia.org Though structurally similar, Gla domains can exhibit binding specificity; for example, most coagulation factors bind to phosphatidylserine, while Factor VII and Protein C preferentially bind to phosphatidic acid. wikipedia.org

Kringle Domains: Kringle domains are autonomous structural units found in a variety of proteins involved in blood coagulation and fibrinolysis, including prothrombin, plasminogen, tissue plasminogen activator (t-PA), and urokinase. pnas.orggrantome.comwikipedia.org These domains are characterized by a distinctive triple-loop structure stabilized by three internal disulfide bridges, resembling a Scandinavian pastry called a "kringle," from which they derive their name. wikipedia.org

While the core structure of Kringle domains is conserved, the surface-exposed loops are variable, allowing them to participate in a wide range of protein-protein interactions. taylorandfrancis.com In prothrombin, the two Kringle domains are thought to play a role in binding to cofactors, such as Factor Va, which is essential for the formation of the prothrombinase complex. pnas.orggrantome.com The presence of these conserved domains across multiple proteins of the hemostatic and fibrinolytic systems suggests they arose from gene duplication events and were later adapted for specific binding functions. ebi.ac.uk

The following table summarizes the presence of Gla and Kringle domains in key human vitamin K-dependent coagulation factors.

Coagulation FactorGla Domain PresentNumber of Kringle Domains
Prothrombin (Factor II)Yes2
Factor VIIYes0
Factor IXYes0
Factor XYes0
Protein CYes0
Protein SYes0

Future Directions in Prothrombin Precursor 13 29 Research

Elucidating Undefined Functional Roles of Specific Peptide Regions within the Prothrombin Precursor

The primary known function of the prothrombin precursor (13-29) region is to serve as a substrate for GGCX, which converts specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla). This carboxylation is fundamental for the calcium-binding ability of prothrombin, enabling it to interact with phospholipid membranes during the coagulation cascade nih.gov. However, the precise efficiency and regulatory significance of this specific 17-amino acid peptide segment remain subjects of investigation.

Early studies suggested that peptide fragments corresponding to this region could act as effective substrates for GGCX pnas.org. For instance, the affinity of the carboxylase for decarboxylated N-terminal residues 13-29 was reported to be significantly higher than for smaller peptide substrates like Boc-Glu-Glu-Leu-OMe. Conversely, other research involving the solid-phase synthesis of the bovine prothrombin precursor 13-29 found it not to be an unusually effective substrate for the carboxylase, with an estimated Michaelis constant (Km) greater than 1 mM nih.gov. This discrepancy highlights an undefined aspect of its functional role: the context-dependent efficiency of carboxylation.

Future research will likely focus on resolving these conflicting findings by examining the peptide's activity under various conditions and in the presence of different cofactors or domains of the prothrombin molecule. The specific sequence itself may harbor recognition elements or conformational subtleties that are not yet fully understood. Elucidating whether this region primarily acts as a passive substrate or actively modulates the carboxylation process is a key area for future exploration. Understanding these nuances is critical, as defects in the carboxylation of vitamin K-dependent proteins can lead to bleeding disorders nih.gov.

Developing Novel Molecular Probes and Substrate Analogs for Carboxylase Studies

Advancements in understanding the vitamin K-dependent carboxylation process heavily rely on the development of sophisticated molecular tools. Novel molecular probes and substrate analogs are essential for dissecting the kinetics, substrate specificity, and mechanism of GGCX.

The propeptide region, located N-terminal to the Gla domain, is known to be a critical recognition site that binds to the carboxylase and directs the modification of the adjacent Glu residues nih.govhaematologica.orgashpublications.org. The affinity of this propeptide-GGCX interaction is a key determinant of carboxylation efficiency nih.govhaematologica.org. Therefore, synthetic peptides that combine the propeptide with the Gla domain (which includes the 13-29 region) serve as crucial probes.

Researchers have utilized various substrate analogs to study the carboxylase. A commonly used peptide substrate is FLEEL (Phe-Leu-Glu-Glu-Leu), which mimics a portion of the carboxylatable domain. By creating chimeric proteins or synthetic peptides that fuse a high-affinity propeptide (like that of Factor IX) to a reporter Gla domain, scientists can probe the carboxylation process in cell-based assays tcsedsystem.edunih.gov. These tools are invaluable for studying the effects of mutations and for screening potential inhibitors or modulators of the enzyme.

Future development in this area will likely involve:

Fluorogenic Probes: Designing substrate analogs that incorporate fluorescent reporters to allow for real-time monitoring of carboxylase activity.

Photoaffinity Labels: Creating analogs of the prothrombin precursor (13-29) with photoreactive groups to covalently link the substrate to the enzyme's active site, enabling precise mapping of binding interactions.

Isotopically Labeled Substrates: Using stable isotopes within the peptide sequence to track the carboxylation reaction and intermediate states using mass spectrometry.

These advanced molecular probes will be instrumental in refining our understanding of how GGCX recognizes and processes substrates like the prothrombin precursor (13-29) region.

Type of Probe/Analog Application in Carboxylase Studies Reference Example
Synthetic PeptidesServe as direct substrates to measure enzyme kinetics and efficiency.Prothrombin Precursor (13-29) nih.gov
Chimeric ProteinsCombine propeptides and Gla domains to study recognition and processivity in cellular environments.FIXgla-PC (Factor IX Gla domain-Protein C)
Small Peptide AnalogsAct as simplified, minimal substrates for in vitro carboxylation assays.FLEEL nih.gov

Advancing Structural and Mechanistic Understanding of Enzyme-Substrate Interactions at the Atomic Level

A complete understanding of prothrombin precursor carboxylation requires a detailed, atomic-level picture of the interaction between GGCX and its substrate. The mechanism involves the enzyme recognizing and binding the substrate via the propeptide, followed by the processive conversion of multiple Glu residues within the Gla domain nih.govhaematologica.org.

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights. Cryo-EM structures of human GGCX have been determined in its apo state and in complex with substrates like osteocalcin (B1147995) and vitamin K nih.govrcsb.org. These structures reveal a large chamber within the enzyme that accommodates the substrate. For osteocalcin, which has a low-affinity propeptide, the mature region of the protein engages with GGCX at multiple sites, allowing it to be maintained in a partially unfolded conformation for carboxylation nih.gov.

These structural studies provide a framework for understanding how prothrombin precursor (13-29) might interact with the enzyme. The binding of the propeptide is thought to stabilize key transmembrane helices in GGCX, creating the vitamin K binding pocket and activating the enzyme rcsb.org. The subsequent carboxylation reaction is a complex process where the enzyme uses reduced vitamin K and oxygen to generate a strong base capable of abstracting a proton from the gamma-carbon of a Glu residue, which then allows for the addition of CO2 pnas.orgmdpi.com.

Future research will aim to:

Capture high-resolution structures of GGCX in complex with the prothrombin precursor, including the 13-29 region, to visualize the precise binding mode.

Use computational methods like molecular dynamics simulations to model the conformational changes in both the enzyme and the substrate during the catalytic cycle.

Employ mutagenesis studies to validate the roles of specific amino acid residues in the carboxylase and the prothrombin precursor that are predicted by structural models to be critical for interaction and catalysis nih.gov.

These approaches will be crucial for building a complete, dynamic model of the enzyme-substrate interaction at the atomic level, explaining the processivity and specificity of this vital post-translational modification.

Exploring Novel Regulatory Pathways Involving Prothrombin Precursor Conformations

The two conformations are processed differently by the prothrombinase complex:

The closed conformation , which is predominant under physiological conditions (~80%), is preferentially cleaved first at residue Arg320, leading down the meizothrombin pathway nih.govfrontiersin.orgnih.gov.

The open conformation is preferentially cleaved first at residue Arg271, generating the inactive intermediate prethrombin-2 nih.govfrontiersin.orgnih.gov.

The selection of the activation pathway is critical for the regulation of coagulation. While the 13-29 peptide region is not directly involved in the large-scale conformational changes linking the kringle and protease domains, its proper carboxylation is a prerequisite for the structural integrity and function of the entire N-terminal Gla domain. The Gla domain's calcium-dependent structure is essential for membrane binding and proper presentation of the zymogen to the prothrombinase complex nih.gov.

Q & A

Q. How can researchers assess the expression of prothrombin precursor (13-29) in colorectal cancer (CRC) cell lines?

  • Methodological Answer: To evaluate expression, perform RNA sequencing or qRT-PCR to quantify transcript levels of prothrombin precursor in CRC cell lines (e.g., Caco-2, SW480). Validate protein expression using Western blotting with antibodies specific to prothrombin precursor domains. Include controls such as non-cancerous intestinal epithelial cells to establish baseline expression. Dose-response experiments (e.g., 0.02–0.5 mg/mL prothrombin) can reveal concentration-dependent effects on viability via MTT assays . Statistical analysis should account for intra- and inter-cell line variability using ANOVA or non-parametric tests for skewed data .

Q. What experimental models are suitable for studying the functional effects of prothrombin precursor (13-29) on cell proliferation?

  • Methodological Answer: Use CRC cell lines (e.g., HCT116, HT29) treated with recombinant prothrombin precursor (13-29) at physiologically relevant concentrations. Employ time-lapse microscopy or fluorescence-based proliferation assays (e.g., CFSE staining) to track real-time changes. Include glycerol controls to rule out solvent artifacts . For mechanistic insights, combine knockdown/knockout models (CRISPR/Cas9) with rescue experiments to confirm specificity. Replicate findings across ≥3 independent experiments to address biological variability .

Advanced Research Questions

Q. How can contradictory data on prothrombin precursor's dual role in cancer progression be resolved?

  • Methodological Answer: Address contradictions by stratifying experiments based on tumor microenvironment (TME) factors. For example, test prothrombin precursor's effects under hypoxic vs. normoxic conditions, or in co-culture systems with fibroblasts/immune cells to mimic TME complexity . Use phosphoproteomics to identify signaling pathways (e.g., MAPK, PI3K) modulated by prothrombin precursor. Compare dose-response curves across cell lines with differing genetic backgrounds (e.g., KRAS-mutant vs. wild-type) to uncover context-dependent mechanisms .

Q. What structural biology approaches are optimal for characterizing prothrombin precursor (13-29) activation?

  • Methodological Answer: Utilize X-ray crystallography or cryo-EM to resolve the 3D structure of prothrombin precursor (13-29) in complex with its activators (e.g., factor Xa). Conduct crystallization trials under microgravity conditions to enhance crystal quality, as demonstrated in studies of full-length prothrombin . Pair structural data with molecular dynamics simulations to map conformational changes during thrombin generation. Validate functional implications using mutagenesis (e.g., disrupting γ-carboxyglutamate residues critical for calcium binding) .

Q. How can inter-laboratory variability in prothrombin time (PT) measurements be minimized in preclinical studies?

  • Methodological Answer: Standardize PT assays by calibrating thromboplastin reagents against WHO reference materials and reporting International Sensitivity Index (ISI) values . Include internal controls (e.g., pooled plasma samples) in each experiment. For animal models, validate species-specific prothrombin antibodies to avoid cross-reactivity artifacts. Document pre-analytical variables (e.g., blood collection protocols, anticoagulant-to-blood ratios) per NIH reporting guidelines .

Q. What strategies are effective for analyzing prothrombin precursor's role in cancer metastasis?

  • Methodological Answer: Employ transwell migration assays and in vivo metastasis models (e.g., tail vein injection in mice) to quantify prothrombin precursor's impact on metastatic potential. Integrate single-cell RNA sequencing to identify subpopulations of CRC cells with elevated prothrombin precursor expression. Correlate findings with clinical datasets (e.g., TCGA) to assess prognostic significance. Use pharmacological inhibitors (e.g., dabigatran for thrombin) to dissect precursor-specific vs. thrombin-mediated effects .

Methodological Considerations

  • Data Contradiction Analysis: When conflicting results arise (e.g., prothrombin's anti-proliferative vs. pro-metastatic effects), apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, batch effects) .
  • Experimental Design: Follow the NIH preclinical checklist for rigor, including blinding, randomization, and power analysis to determine sample sizes .
  • Resource Limitations: For structural studies lacking microgravity access, use lipid cubic phase crystallization or additive screens to improve crystal yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.